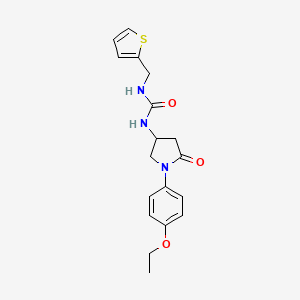

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a thiophen-2-ylmethyl moiety at the 3-urea position. Urea linkages are known for strong hydrogen-bonding capacity, which may enhance molecular recognition in biological or crystalline environments .

Propriétés

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h3-9,13H,2,10-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWILJWBPFNEEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrrolidinone Ring:

- Starting with 4-ethoxybenzaldehyde, it undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

- This intermediate is then cyclized under acidic or basic conditions to form the pyrrolidinone ring.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

Substitution: The thiophen-2-ylmethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

- Oxidation of the ethoxyphenyl group yields phenolic compounds.

- Reduction of the pyrrolidinone ring yields pyrrolidine derivatives.

- Substitution reactions on the thiophen-2-ylmethyl group yield various substituted thiophenes.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under different chemical conditions.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

- Used in the design of enzyme inhibitors due to its urea moiety, which can mimic peptide bonds.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

- Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes: The urea moiety can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.

Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways:

Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.

Receptors: G-protein coupled receptors (GPCRs) and other cell surface receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Azetidin-2-one Derivatives ()

Azetidin-2-one analogs (e.g., compounds 1f , 1g , 1h ) share the 4-ethoxyphenyl substituent but differ in their heterocyclic cores and substituents. Key comparisons include:

- Structural Differences : The target compound uses a pyrrolidin-5-one core, whereas azetidin-2-one analogs have a four-membered β-lactam ring.

- Substituent Effects: 1g (phenoxy substituent) exhibits a high yield (87%) and moderate melting point (182–184°C), suggesting favorable synthetic accessibility and crystallinity . The thiophen-2-ylmethyl group in the target compound may enhance π-π stacking compared to phenoxy/naphthalenyloxy groups in 1h, which has a lower melting point (160–162°C) due to reduced symmetry .

- Elemental Analysis : Azetidin-2-one derivatives show close alignment between calculated and experimental C/H/N percentages, indicating purity. Similar precision is expected for the target compound.

Table 1: Comparison with Azetidin-2-one Analogs

Benzamide Derivatives ()

Benzamide analogs (e.g., compound 6 ) feature ethoxyphenyl groups but differ in backbone structure and functional groups:

- Functional Group Comparison: The urea linkage in the target compound provides dual hydrogen-bond donor/acceptor sites, whereas benzamides (6) rely on amide groups for similar interactions. Urea derivatives often exhibit stronger intermolecular binding, which could influence crystallization or bioactivity .

- Alkoxy Chain Effects : Compound 6 (4-ethoxyphenyl) and 7 (4-propoxyphenyl) suggest that longer alkoxy chains increase lipophilicity but may reduce aqueous solubility. The ethoxy group in the target compound balances lipophilicity and metabolic stability .

Urea-Based Analog ()

The compound 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) is a direct structural analog:

- Substituent Variation : The target compound substitutes the methoxyphenyl group with a thiophen-2-ylmethyl moiety. Methoxy-to-ethoxy changes typically enhance lipophilicity (logP +0.5–1.0), while thiophene introduces sulfur-based electronic effects.

- Biological Implications : Thiophene’s electron-rich nature may improve binding to sulfur-interacting enzymes or receptors compared to methoxyphenyl groups .

Pesticide Analogs ()

Compounds like etofenprox and flufenprox share ethoxyphenyl groups but are structurally distinct:

- Functional Moieties: Etofenprox contains a phenoxybenzene backbone, whereas the target compound’s urea-pyrrolidinone scaffold may target different biological pathways (e.g., enzyme inhibition vs. neurotoxicity).

- Thiophene vs.

Key Trends and Hypotheses

Substituent Effects: Ethoxyphenyl groups enhance lipophilicity compared to methoxy or propoxy derivatives. Thiophene substituents may improve solubility in nonpolar solvents relative to phenyl/naphthyl groups.

Hydrogen Bonding : Urea linkages likely confer higher melting points and crystallinity compared to amides or esters.

Synthetic Accessibility : High yields in azetidin-2-one analogs (up to 94% for 1h ) suggest that similar optimization could apply to the target compound .

Activité Biologique

The compound 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a member of the urea derivative class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A pyrrolidinone ring

- An ethoxyphenyl group

- A thiophenylmethyl moiety

The molecular formula is with a molecular weight of approximately 364.47 g/mol. The presence of various functional groups suggests diverse reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.

- Substitution Reactions : Involves attaching the ethoxyphenyl and thiophenylmethyl groups via nucleophilic substitutions.

- Purification : The product is purified through crystallization or chromatography to achieve high purity for biological testing.

Anticancer Properties

Research indicates that urea derivatives exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines, such as:

- HeLa (cervical cancer)

- HCT-116 (colorectal cancer)

In one study, a structurally similar compound demonstrated an IC50 value of 25.1 μM against non-small cell lung cancer cells, highlighting the potential of this class of compounds in oncology .

Antimicrobial Activity

Urea derivatives have also been studied for their antimicrobial properties. Compounds in this category have shown effectiveness against:

- Bacterial strains (e.g., Staphylococcus aureus)

- Fungal pathogens

The minimum inhibitory concentrations (MICs) for certain derivatives ranged from 0.03 to 0.12 μg/mL against pathogenic bacteria, suggesting that modifications in structure can enhance antimicrobial efficacy .

The biological activity of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea may involve:

- Enzyme inhibition : Compounds often act as inhibitors for key enzymes involved in cancer proliferation or microbial resistance.

- Receptor binding : Interaction with specific cellular receptors can alter signaling pathways, leading to apoptosis in cancer cells.

Case Studies

- Antitumor Activity : In a comparative study, various urea derivatives were tested against multiple cancer cell lines. The results indicated that modifications in the ethoxy and thiophenyl groups could significantly influence cytotoxicity and selectivity towards specific cancer types .

- Antimicrobial Testing : Another study focused on a series of thiourea derivatives, reporting that certain compounds exhibited potent antibacterial activity with MIC values comparable to established antibiotics . This suggests that the structural features present in our compound may impart similar properties.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.47 g/mol |

| Anticancer IC50 (example) | 25.1 μM (against non-small cell lung cancer) |

| Antimicrobial MIC (example) | 0.03–0.12 μg/mL (against Staphylococcus aureus) |

| Key Functional Groups | Urea, Ethoxyphenyl, Thiophenylmethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.